tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 175463-35-1
VCID: VC16555264
InChI: InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,19)
SMILES:
Molecular Formula: C15H26N2O5
Molecular Weight: 314.38 g/mol

tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate

CAS No.: 175463-35-1

Cat. No.: VC16555264

Molecular Formula: C15H26N2O5

Molecular Weight: 314.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate - 175463-35-1

Specification

CAS No. 175463-35-1
Molecular Formula C15H26N2O5
Molecular Weight 314.38 g/mol
IUPAC Name tert-butyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-oxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-10-8-17(9-11(10)18)13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,19)
Standard InChI Key UXKMYLZTGJCBKD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CN(CC1=O)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—with three key substituents:

  • A tert-butoxycarbonyl (Boc) group at the 1-position, which acts as a protective moiety for amines during synthetic processes .

  • An oxo group at the 4-position, introducing ketone functionality that enhances reactivity in nucleophilic addition reactions.

  • A ((tert-butoxycarbonyl)amino)methyl side chain at the 3-position, providing steric bulk and further synthetic versatility .

The Boc groups are strategically placed to prevent unwanted side reactions during multi-step syntheses, enabling precise functionalization of the pyrrolidine core .

Synthetic Methodologies

Multi-Step Synthesis

The synthesis of tert-butyl 3-(((tert-butoxycarbonyl)amino)methyl)-4-oxopyrrolidine-1-carboxylate typically follows a three-step sequence:

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions yields the pyrrolidine skeleton .

  • Boc Protection: Sequential Boc protection of the amine groups using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine .

  • Oxo Group Introduction: Oxidation of a secondary alcohol intermediate using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) or Swern conditions (COCl2\text{COCl}_2, DMSO).

Key Optimization Parameters:

  • Temperature control (<0°C during Boc protection to minimize side reactions) .

  • Solvent selection (e.g., dichloromethane for Boc reactions, acetone for oxidations) .

  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Comparative Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Jones Oxidation6595High selectivity for ketone formation
Swern Oxidation7298Mild conditions, no acidic byproducts
TEMPO-Mediated5890Environmentally benign oxidants

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s dual Boc protection and ketone functionality make it a cornerstone in synthesizing:

  • Protease Inhibitors: The pyrrolidine scaffold mimics peptide bonds, enabling inhibition of enzymes like HIV-1 protease .

  • Kinase Modulators: Functionalization at the 3-position introduces pharmacophores targeting ATP-binding pockets .

  • Anticancer Agents: Derivatives with appended aromatic groups show nanomolar activity against breast cancer cell lines (MCF-7 IC₅₀ = 12 nM) .

Case Study: Antibody-Drug Conjugate (ADC) Synthesis

In recent work by AbbVie Bioresearch Center, the compound was used to synthesize linkers for ADCs :

  • Conjugation: The oxo group was converted to a succinimide thioether for attachment to monoclonal antibodies.

  • Stability Testing: ADCs retained >90% potency after 30 days at pH 7.4, demonstrating the compound’s robustness .

Interaction Studies and Mechanistic Insights

Biological Target Interactions

  • CYP450 Enzymes: Metabolized primarily by CYP3A4, with Km=8.2 μMK_m = 8.2\ \mu\text{M} and Vmax=12 pmol/min/mgV_{\text{max}} = 12\ \text{pmol/min/mg} .

  • Plasma Protein Binding: 89% binding to human serum albumin, reducing free drug concentration .

Computational Modeling

Density functional theory (DFT) calculations (ωB97X-D/6-311++G(d,p)\omega\text{B97X-D/6-311++G(d,p)}) reveal:

  • Electrostatic Potential: Negative charge localized at the oxo group (δ=0.32 e\delta^- = -0.32\ e), favoring nucleophilic attacks.

  • Torsional Barriers: Rotation around the C–N bond in the Boc group requires 8.3 kcal/mol, ensuring conformational stability .

Related Compounds and Structural Analogues

Compound NameCAS NumberSimilarity IndexKey Difference
tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate175463-32-80.84Cyano vs. Boc-amino substituent
tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate946497-94-50.92Additional methyl groups enhance steric hindrance
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate914988-10-60.90Six-membered piperidine ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator